2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
2-({5-[(3,4-DIMETHYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a benzothiazole moiety, and various functional groups
Preparation Methods
The synthesis of 2-({5-[(3,4-DIMETHYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves multiple steps, including the formation of the triazole ring and the benzothiazole moietyIndustrial production methods may involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .
Scientific Research Applications
2-({5-[(3,4-DIMETHYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving triazole and benzothiazole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzothiazole moieties can bind to active sites, inhibiting or modulating the activity of the target. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other triazole and benzothiazole derivatives. Compared to these, 2-({5-[(3,4-DIMETHYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity or selectivity for certain targets .
Properties
Molecular Formula |
C34H30N6O3S3 |
---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-[[5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C34H30N6O3S3/c1-22-13-15-27(17-23(22)2)43-19-30-38-39-33(40(30)26-11-7-4-8-12-26)44-20-31(41)36-25-14-16-28-29(18-25)46-34(37-28)45-21-32(42)35-24-9-5-3-6-10-24/h3-18H,19-21H2,1-2H3,(H,35,42)(H,36,41) |
InChI Key |
LLMZMYQFIYDPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NC6=CC=CC=C6)C |
Origin of Product |
United States |
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